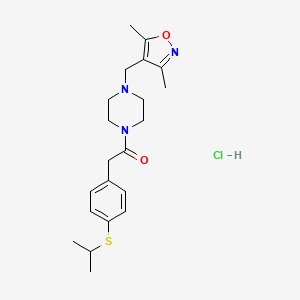

1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

- The phenyl group with an isopropylthio substituent is introduced via a nucleophilic substitution reaction.

- Reaction conditions: Reflux in a polar aprotic solvent such as dimethylformamide (DMF).

Formation of the Hydrochloride Salt:

- The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

- Reaction conditions: Room temperature, followed by crystallization.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis steps to accommodate large-scale production.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone hydrochloride typically involves multiple steps:

-

Formation of the Isoxazole Ring:

- The isoxazole ring can be synthesized via a cyclization reaction involving a β-keto ester and hydroxylamine.

- Reaction conditions: Mild heating in the presence of an acid catalyst.

-

Synthesis of the Piperazine Derivative:

- The piperazine moiety is introduced by reacting piperazine with an appropriate alkylating agent.

- Reaction conditions: Reflux in an organic solvent such as dichloromethane.

-

Coupling of the Isoxazole and Piperazine Units:

- The isoxazole derivative is coupled with the piperazine derivative using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

- Reaction conditions: Room temperature in an inert atmosphere.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The isopropylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; mild heating.

Reduction: Sodium borohydride, lithium aluminum hydride; room temperature to mild heating.

Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogens (chlorine, bromine); room temperature to mild heating.

Major Products:

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives of the phenyl ring.

Wissenschaftliche Forschungsanwendungen

1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone hydrochloride has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders due to its piperazine moiety, which is common in many psychoactive drugs.

Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways, given its complex structure that can interact with various biological targets.

Chemical Biology: It serves as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.

Industrial Applications: Potential use in the synthesis of more complex organic molecules due to its reactive functional groups.

Wirkmechanismus

The mechanism of action of 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The isoxazole ring may contribute to the compound’s binding affinity and specificity, while the phenyl group with the isopropylthio substituent can influence the compound’s lipophilicity and membrane permeability.

Vergleich Mit ähnlichen Verbindungen

- 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(4-(methylthio)phenyl)ethanone hydrochloride

- 1-(4-(2-Chlorophenyl)piperazin-1-yl)-2-(4-(ethylthio)phenyl)ethanone hydrochloride

Comparison:

- Structural Differences: The similar compounds differ mainly in the substituents on the phenyl ring and the piperazine moiety. These differences can significantly affect their pharmacological properties and biological activities.

- Unique Features: 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone hydrochloride is unique due to the presence of the isoxazole ring, which is less common in similar compounds. This ring can enhance the compound’s stability and binding affinity to certain biological targets.

- Pharmacological Profile: The unique combination of functional groups in this compound may result in a distinct pharmacological profile, potentially offering advantages in terms of efficacy and selectivity for specific therapeutic targets.

Biologische Aktivität

1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure includes:

- A piperazine ring , which is commonly found in many biologically active molecules.

- A 3,5-dimethylisoxazole moiety , known for its diverse biological activities.

- An isopropylthio group , which may enhance the compound's interaction with biological targets.

This combination suggests potential for various pharmacological applications, including acting as a ligand for multiple protein targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanism involves:

- Binding affinity : The compound may exhibit high binding affinity to certain targets, modulating their activity and leading to various biological effects.

- Selective inhibition : Similar compounds have shown selective inhibition of enzymes involved in disease processes, indicating a pathway for further investigation regarding this compound's interactions.

In Vitro Studies

Table 1 summarizes the biological activities observed in various studies:

Case Studies

- FAAH Imaging Study : A study utilizing positron emission tomography (PET) demonstrated that a structurally similar compound showed significant uptake in brain regions associated with FAAH expression, suggesting potential use in imaging studies .

- Enzyme Interaction Studies : Preliminary studies indicate that the compound may selectively inhibit enzymes critical in inflammatory pathways, providing a basis for further therapeutic exploration against inflammatory diseases.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key factors include:

- Absorption : The compound's lipophilicity may affect its absorption rates.

- Metabolism : Investigations into metabolic pathways are crucial to assess how the compound is processed in vivo.

- Toxicity : Initial toxicity assessments indicate that at therapeutic doses, the compound exhibits a favorable safety profile; however, further studies are needed to confirm this.

Future Directions

The unique structural characteristics of this compound suggest several avenues for future research:

- Optimization of Biological Activity : Further modifications could enhance selectivity and potency against specific targets.

- Clinical Trials : Moving towards clinical trials will be essential to evaluate the efficacy and safety of this compound in human subjects.

- Exploration of Novel Applications : Given its diverse potential activities, exploring applications in other therapeutic areas such as oncology or neurodegenerative diseases could be beneficial.

Eigenschaften

IUPAC Name |

1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O2S.ClH/c1-15(2)27-19-7-5-18(6-8-19)13-21(25)24-11-9-23(10-12-24)14-20-16(3)22-26-17(20)4;/h5-8,15H,9-14H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DISWAEBGNFATFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)CC3=CC=C(C=C3)SC(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.